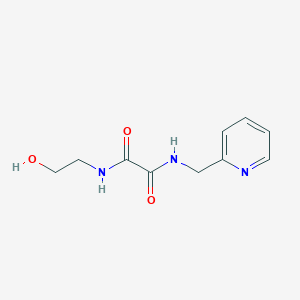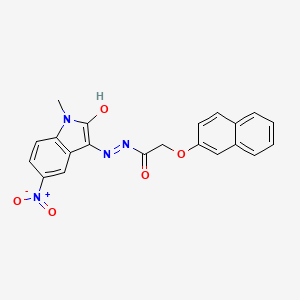
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as HEPMD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a chelating agent that has been found to be effective in the removal of heavy metals from contaminated environments. In addition, HEPMD has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. In
Mécanisme D'action
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide acts as a chelating agent, which means that it binds to metal ions and forms a stable complex that can be easily removed from the system. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide forms a complex with metal ions through the nitrogen atoms in the ethylenediamine moiety and the oxygen atom in the hydroxyethyl group. The stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex is dependent on various factors, such as the pH, temperature, and concentration of the metal ions.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have a low toxicity profile and is generally well-tolerated in biological systems. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to be effective in reducing the toxicity of heavy metals in various animal models. In addition, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has a high affinity for metal ions, which makes it an effective chelating agent for the removal of heavy metals from contaminated environments. However, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in biological systems. In addition, the stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex is dependent on various factors, which may affect the reproducibility of experimental results.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential area of research is the development of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-based therapies for the treatment of metal toxicity, cancer, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method for N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide to improve yield and reduce cost. Additionally, further research is needed to understand the mechanism of action of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide and the factors that affect the stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex.
Méthodes De Synthèse
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine to form a Schiff base, which is then reduced with sodium borohydride to produce the final compound. The yield of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely studied for its potential applications in various fields of science. One of the most significant applications of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide is in the removal of heavy metals from contaminated environments. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to be effective in the removal of metals such as lead, cadmium, and mercury from water and soil. In addition, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential use in the treatment of metal toxicity, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-6-5-12-9(15)10(16)13-7-8-3-1-2-4-11-8/h1-4,14H,5-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQHOIKXNZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N'-[(pyridin-2-YL)methyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)